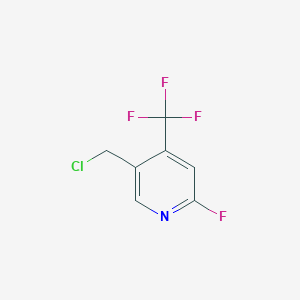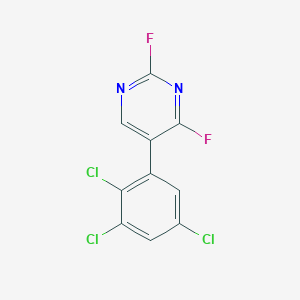![molecular formula C9H11N3O B13112322 (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol typically involves several steps:
Cyclization: The initial step often involves the cyclization of pyrrole and pyrazine precursors.
Ring Annulation: This step involves the formation of the pyrrolopyrazine ring system through annulation reactions.
Cycloaddition: Cycloaddition reactions are employed to introduce additional functional groups into the pyrrolopyrazine scaffold.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolopyrazine ring to introduce aryl groups.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives, including this compound, often involve transition-metal-catalyzed reactions. These methods are efficient and scalable, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyrrolopyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various functionalized pyrrolopyrazine derivatives, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential as an antitumor agent and kinase inhibitor.
Industry: The compound is used in the development of organic materials and optoelectronic devices
Mécanisme D'action
The mechanism of action of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol involves its interaction with various molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinase activity by binding to the ATP-binding site of the kinase enzyme.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Exhibits similar biological activities but with different potency and selectivity.
6H-Pyrrolo[3,4-b]pyrazine: Another pyrrolopyrazine derivative with distinct biological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
Uniqueness
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(2,5-dimethylpyrrolo[2,3-b]pyrazin-7-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-6-3-10-9-8(11-6)7(5-13)4-12(9)2/h3-4,13H,5H2,1-2H3 |
Clé InChI |
PMWQWKANIRXUEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=N1)C(=CN2C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)











![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
